3-Iodo-5-methoxy-1H-indazole
Description
Properties
IUPAC Name |
3-iodo-5-methoxy-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O/c1-12-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWRATLJRVZESA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NN=C2C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573166 | |
| Record name | 3-Iodo-5-methoxy-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290367-99-6 | |
| Record name | 3-Iodo-5-methoxy-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Iodination of 5-Methoxy-1H-indazole
One of the most straightforward methods to prepare 3-iodo-5-methoxy-1H-indazole involves the direct electrophilic iodination of the corresponding 5-methoxy-1H-indazole precursor.
- Procedure : The reaction typically employs iodine and a base such as potassium hydroxide in a polar aprotic solvent like dimethylformamide (DMF) at room temperature.
- Reaction Conditions : Stirring the mixture for several hours (e.g., 3 hours) allows for selective iodination at the 3-position of the indazole ring.
- Isolation : The reaction is quenched with a reducing agent such as sodium bisulfite solution to remove excess iodine, followed by filtration and washing of the precipitated product.
- Yield and Purity : This method can achieve nearly quantitative yields (~100%) with the product isolated as a pale yellow solid, melting point around 136–138 °C, consistent with literature values.
| Parameter | Details |
|---|---|
| Starting material | 5-Methoxy-1H-indazole |
| Iodinating agent | Iodine (I2) |
| Base | Potassium hydroxide (KOH) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | Room temperature (~25 °C) |
| Reaction time | 3 hours |
| Work-up | Quench with Na2S2O5, filtration |
| Yield | ~100% |
| Product state | Pale yellow solid |
| Melting point | 136–138 °C |
Synthesis via Suzuki Cross-Coupling Starting from 3-Iodo-5-methoxy-N-Boc-indazole
A more versatile approach involves preparing 3-iodo-5-methoxy-indazole derivatives protected at the nitrogen with a tert-butyloxycarbonyl (Boc) group, which then serves as a substrate for Suzuki-Miyaura cross-coupling reactions.
- Initial Step : The 3-iodo-5-methoxy-N-Boc-indazole is synthesized and isolated.
- Cross-Coupling : Attempts to perform Suzuki coupling directly on 3-iodo-5-methoxyindazole often fail or give low yields due to the electron-rich methoxy substituent interfering with the reaction.
- Improved Method : Using the Boc-protected indazole under microwave irradiation with palladium catalysts and appropriate ligands can improve yields and allow further functionalization at C(3) and N(1) positions.
- Deprotection : The Boc group is concomitantly removed under the reaction conditions to yield NH-indazoles.
- Yields : The overall yield for the sequence can reach up to 71% from commercially available 5-methoxyindazole, with isolated yields for individual steps varying.
- Challenges : The presence of the 5-methoxy group reduces the efficiency of some coupling reactions compared to unsubstituted indazoles.
| Step | Description | Yield (%) | Notes |
|---|---|---|---|
| Boc protection | Protection of N(1) in 5-methoxyindazole | High | Enables selective reactions |
| Iodination | Introduction of iodine at C(3) | Moderate | Precursor for cross-coupling |
| Suzuki cross-coupling | Coupling with aryl boronic acids under Pd catalysis | Low to moderate | Low yield with unprotected indazole; improved with Boc protection and microwave |
| Boc deprotection | Removal of Boc group under microwave conditions | High | Yields NH-indazoles ready for further coupling |
One-Pot Synthesis Using Copper-Catalyzed Coupling
Another reported method involves a one-pot procedure to synthesize 1,2-di-tert-butyl 5-methoxy-1H-indazole derivatives, which can be adapted for this compound synthesis.
- Catalysts and Reagents : Copper(I) iodide (CuI), 1,10-phenanthroline as ligand, and cesium carbonate as base in anhydrous DMF.
- Substrate : 2-iodo-5-methoxybenzyl bromide reacts with hydrazodiformate derivatives.
- Conditions : Heating under nitrogen atmosphere at 80 °C.
- Outcome : This method yields di-tert-butyl indazole derivatives that can be further manipulated to yield the target indazole.
- Advantages : The one-pot approach simplifies the process and improves functional group tolerance.
Alternative Approaches and Considerations
- Nitrosation of Indoles : An indirect method involves nitrosation of indole derivatives followed by ring closure to form indazole-3-carboxaldehydes, which can be further functionalized. However, yields vary and are generally lower for electron-rich substrates like 5-methoxyindole.
- Use of Hazardous Reagents : Some synthetic routes involve reagents like thionyl chloride for halogenation steps, which pose safety and environmental concerns.
- Crystallization and Purification : Final products often require recrystallization from suitable solvents to achieve high purity, with solvent choice depending on the specific derivative.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Direct iodination | Iodine, KOH, DMF, room temp | ~100% | Simple, high yield | Requires pure 5-methoxyindazole |
| Suzuki cross-coupling with Boc protection | Pd catalyst, microwave, Boc-protected substrate | Up to 71% | Enables further functionalization | Low yield without protection |
| One-pot copper-catalyzed coupling | CuI, 1,10-phenanthroline, Cs2CO3, DMF, 80 °C | Moderate | One-pot, functional group tolerant | More complex setup |
| Nitrosation of indoles | Sodium nitrite, acid | Variable | Alternative route | Low yield with electron-rich indoles |
| Halogenation with thionyl chloride | Thionyl chloride | Not specified | Effective halogenation | Toxic reagent, safety concerns |
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-5-methoxy-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The indazole ring can be reduced to form dihydroindazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products:
- Substitution reactions can yield various substituted indazoles.
- Oxidation reactions can produce aldehydes or carboxylic acids.
- Reduction reactions can form dihydroindazole derivatives .
Scientific Research Applications
Chemistry: 3-Iodo-5-methoxy-1H-indazole is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound derivatives are investigated for their potential as therapeutic agents. They have shown promise in the treatment of various diseases, including cancer, inflammation, and bacterial infections .
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 3-Iodo-5-methoxy-1H-indazole involves its interaction with specific molecular targets. For instance, indazole derivatives are known to inhibit enzymes such as phosphoinositide 3-kinase, which plays a role in cell signaling pathways related to cancer and inflammation . The iodine and methoxy groups enhance the binding affinity and specificity of the compound to its targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Properties
Key Comparative Insights
A. Substituent Effects on Reactivity
- Halogen Position : The iodine atom in this compound (C3) enables cross-coupling reactions (e.g., Suzuki), whereas its positional isomer (5-Iodo-6-methoxy-1H-indazole) may exhibit divergent reactivity due to steric and electronic differences .
- Functional Groups : Replacing methoxy with carboxylate (e.g., Methyl 3-iodo-1H-indazole-5-carboxylate) introduces ester functionality, enhancing solubility for downstream modifications .
B. Physical Properties
- Melting Points : this compound (162–163°C) has a lower melting point compared to halogen-rich analogs like compound 8 (>200°C), likely due to reduced intermolecular halogen bonding .
- Molecular Weight : Carboxylate derivatives (e.g., 302.07 g/mol) are heavier than the parent compound, influencing pharmacokinetic properties .
Biological Activity
3-Iodo-5-methoxy-1H-indazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, mechanisms of action, and comparisons with related compounds, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by the presence of both an iodine atom at the 3-position and a methoxy group at the 5-position of the indazole ring. This combination significantly influences its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C9H8IN2O |
| Molecular Weight | 258.08 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that indazole derivatives can inhibit enzymes such as phosphoinositide 3-kinase (PI3K), which is crucial in cell signaling pathways associated with cancer and inflammation. The presence of iodine enhances its reactivity, potentially increasing its binding affinity to various receptors and enzymes.
Antitumor Activity
Recent studies have evaluated the antitumor efficacy of this compound against different cancer cell lines. The compound has shown promising results in inhibiting cell proliferation, particularly in breast cancer cell lines. For instance, a related indazole derivative exhibited an IC50 value ranging from 0.23 to 1.15 mM against several cancer cell lines, indicating potent growth inhibitory activity .
Table: Antitumor Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | TBD |
| Related Indazole Derivative | 4T1 (Breast Cancer) | 0.88 - 1.15 |
| Related Indazole Derivative | Hep-G2 (Liver Cancer) | TBD |
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with similar indazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methoxy-1H-indazole | Lacks iodine; different reactivity | Lower anticancer activity |
| 3-Bromo-5-methoxy-1H-indazole | Bromine instead of iodine; altered properties | Varies based on bromine's influence |
| 3-Iodo-1H-indazole | Lacks methoxy group; affects solubility | Different pharmacological profile |
Case Study: Anticancer Efficacy
In a study assessing various indazole derivatives, researchers found that those with iodine substitutions exhibited enhanced cytotoxicity against cancer cells compared to their non-iodinated counterparts. The study highlighted that the introduction of iodine not only improved binding affinity but also modulated the apoptotic pathways in cancer cells, leading to increased cell death .
Mechanistic Insights
Further investigation into the mechanism revealed that treatment with indazole derivatives led to upregulation of pro-apoptotic proteins (e.g., cleaved caspase-3) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), suggesting that these compounds induce apoptosis through intrinsic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
